1,3-Diphenyl-1,3-dimethyldisiloxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C14H16OSi2/c1-16(13-9-5-3-6-10-13)15-17(2)14-11-7-4-8-12-14/h3-12H,1-2H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMLZPWSYMUKHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=CC=C1)O[Si](C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si@@](C1=CC=CC=C1)O[Si@@](C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16OSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501293289 | |

| Record name | 1,3-Dimethyl-1,3-diphenyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6689-22-1 | |

| Record name | 1,3-Dimethyl-1,3-diphenyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 1,3-Diphenyl-1,3-dimethyldisiloxane

Topic: Physicochemical Profiling of 1,3-Diphenyl-1,3-dimethyldisiloxane Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 6689-22-1), often abbreviated as DPDS in specific organosilicon contexts, represents a critical class of hydrido-functionalized siloxanes. Unlike its fully methylated analog (1,3-diphenyl-1,1,3,3-tetramethyldisiloxane), this compound possesses reactive silicon-hydrogen (Si-H) bonds directly attached to chiral silicon centers. This unique structural motif renders it indispensable as a reducing agent in stereoselective hydrosilylation and as a precise end-capping agent in the synthesis of functionalized polysiloxanes. This guide provides an authoritative analysis of its physicochemical properties, synthesis pathways, and handling protocols for advanced research applications.

Chemical Identity and Physicochemical Core[1][2][3][4]

The accurate characterization of this compound requires distinguishing it from its divinyl and tetramethyl analogs. The presence of the Si-H bond significantly influences its density and refractive index compared to non-functionalized siloxanes.

Key Physicochemical Data[5]

| Property | Value | Conditions / Notes |

| Molecular Formula | ||

| Molecular Weight | 258.46 g/mol | Calculated based on IUPAC atomic weights |

| Density | 0.998 g/cm³ | At 20°C (Relative density |

| Refractive Index | 1.5282 | |

| Boiling Point | 133–134 °C | At 3 mmHg (Reduced pressure) |

| Flash Point | > 110 °C | Closed Cup (Estimated) |

| Appearance | Clear, colorless liquid | |

| CAS Registry Number | 6689-22-1 | Distinct from divinyl (2627-97-6) and tetramethyl (56-33-7) analogs |

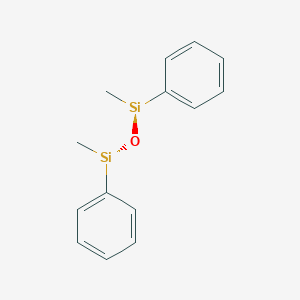

Structural Stereochemistry

A defining feature of this molecule is the presence of two chiral silicon atoms, bridged by an oxygen atom. Consequently, the compound exists as a mixture of diastereomers: the meso form (internally compensated) and the racemic pair (

-

Meso Form: The phenyl groups are on the same side of the Si-O-Si plane (syn-like arrangement in certain conformations).

-

Racemic Form: The phenyl groups are on opposite sides (anti-like arrangement).

This stereochemical duality is critical when using the compound as a ligand or reagent in asymmetric synthesis, as the diastereomeric ratio can influence reaction selectivity.

Figure 1: Connectivity and stereochemical implications of the this compound core.

Synthesis and Production Protocols

The synthesis of this compound is typically achieved through the controlled hydrolysis of chlorosilane precursors. This method allows for the retention of the sensitive Si-H bond, provided the pH is carefully managed to prevent condensation or dehydrocoupling.

Primary Synthesis Route: Hydrolysis of Chloro(methyl)phenylsilane

Reaction:

Protocol Steps:

-

Precursor Preparation: Charge a reaction vessel with Chloro(methyl)phenylsilane (CAS 1631-82-9) under an inert nitrogen atmosphere.

-

Solvent Selection: Dissolve the precursor in a non-polar aprotic solvent such as Diethyl ether or Toluene . This moderates the hydrolysis rate.

-

Hydrolysis: Add a stoichiometric amount of water (or ice) dropwise at 0°C .

-

Critical Control Point: The reaction produces HCl. To prevent acid-catalyzed redistribution of the Si-H bond, an acid acceptor (e.g., Pyridine or Triethylamine) or a biphasic wash system (Water/Ether) is often employed to remove HCl immediately.

-

-

Separation: Separate the organic layer, wash with neutral water until pH is neutral, and dry over anhydrous

. -

Purification: Purify via fractional distillation under reduced pressure (vacuum). The product distills at ~133°C @ 3 mmHg.[1]

Figure 2: Synthetic workflow for the production of high-purity this compound.

Applications in Research & Drug Development

Hydrosilylation Reducing Agent

In drug development, the reduction of ketones or imines to chiral alcohols or amines is a pivotal step. This compound serves as a mild, hydrogen-donating siloxane in hydrosilylation reactions catalyzed by Platinum (Karstedt’s catalyst) or Rhodium.

-

Mechanism: The Si-H bond adds across unsaturated C=O or C=N bonds.

-

Advantage: The phenyl groups provide steric bulk and

-stacking opportunities, potentially enhancing enantioselectivity when used with chiral catalysts compared to simple polymethylsiloxanes.

Polymer End-Capping

In the synthesis of silicone fluids for medical devices or drug delivery vehicles, this compound acts as a "chain stopper" or end-capper.

-

Function: It introduces terminal Phenyl and Hydride functionalities.

-

Utility: The terminal Hydride can be further functionalized (e.g., attaching a drug molecule or PEG chain) via a second hydrosilylation step ("Click Chemistry" with silicones).

Experimental Handling & Safety

Stability and Storage

-

Moisture Sensitivity: While siloxanes are generally hydrophobic, the Si-H bond is susceptible to hydrolysis in the presence of strong bases or acids, evolving flammable Hydrogen gas (

). -

Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon).

-

Shelf Life: Typically 12–24 months if seal integrity is maintained.

Safety Hazards

-

H2 Generation: Contact with bases, amines, or Lewis acids can trigger rapid release of hydrogen gas.

-

Flammability: Flash point >110°C indicates it is combustible but not highly flammable under ambient conditions. However, generated

poses an explosion risk. -

PPE: Standard laboratory PPE (Safety goggles, nitrile gloves, lab coat) is mandatory. Work should be performed in a fume hood.

References

-

Gelest, Inc. (2017).[1] Safety Data Sheet: this compound (SID4552.0). Retrieved from

-

PubChem. (n.d.).[2][3] this compound (Compound CID 6327619).[2] National Library of Medicine. Retrieved from

-

Alfa Chemistry. (n.d.). This compound Properties and Specifications. Retrieved from

-

ChemicalBook. (n.d.). CAS 6689-22-1 Technical Data. Retrieved from

Sources

The Mechanistic Basis of Refractive Index Modulation

Optical Engineering with Phenyl-Substituted Disiloxanes: Modulating Refractive Index for Advanced Biomaterials and Photonics

Standard polydimethylsiloxane (PDMS) is a foundational material in biomedical engineering and microfluidics. However, its inherently low refractive index (RI

To engineer silicones with superior optical properties, application scientists turn to phenyl-substituted disiloxanes. The causality behind this molecular design is rooted in the Lorentz-Lorenz equation , which dictates that a macroscopic material's refractive index is directly proportional to the microscopic polarizability of its constituent molecules.

By replacing the tightly bound

Critical Applications in Biomaterials and Drug Delivery

-

Next-Generation Intraocular Lenses (IOLs): In cataract surgery, the clouded natural lens is replaced with a synthetic IOL. High-RI phenyl-silicones allow for the design of significantly thinner lenses that achieve the exact same dioptric power as thicker, traditional PDMS lenses[1][5]. A thinner lens can be folded more tightly, enabling micro-incision cataract surgery (incisions < 2.2 mm). This minimizes surgical trauma, reduces the risk of postoperative astigmatism, and accelerates patient recovery[5].

-

Optoelectronic Encapsulation (LEDs & Photonic Sensors): For implantable biosensors and LEDs, high-RI phenyl siloxanes are utilized as encapsulants. By closely matching the RI of the encapsulant to the semiconductor chip (e.g., GaN), scientists minimize total internal reflection at the chip-polymer interface, thereby maximizing light extraction efficiency and mitigating thermal degradation[2].

Quantitative Data: Siloxane Precursor Comparison

To select the appropriate precursor for a target optical profile, researchers must balance the desired refractive index against the physical density of the resulting fluid. The table below summarizes the optical properties of key disiloxane precursors.

| Siloxane Compound | CAS Number | Phenyl Substitution | Refractive Index ( | Density (g/cm³) |

| Polydimethylsiloxane (PDMS) | 9016-00-6 | 0% (Baseline) | ~1.41 | 0.970 |

| 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane | 56-33-7 | Moderate | 1.52 | 0.976 |

| 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane | 807-28-3 | High | 1.598 | 1.080 |

(Data aggregated from 3[3] and 4[4])

Self-Validating Protocol: Optical Characterization of Phenyl-Siloxane Films

To ensure absolute trustworthiness in RI measurements, researchers must employ self-validating workflows. Spectroscopic ellipsometry is the gold standard for thin films, providing a direct method to extract the complex refractive index without the destructive sampling required by Abbe refractometers[6].

Step-by-Step Methodology: Spectroscopic Ellipsometry of Cured Films

-

Baseline Calibration (The Validation Step): Before measuring the silicone, measure a certified native oxide silicon wafer (

on Si). The system must return an -

Sample Preparation: Spin-coat the phenyl-disiloxane precursor (mixed with a platinum catalyst and crosslinker) onto a clean silicon wafer. Spin at 3000 RPM for 60 seconds. Causality: This specific speed ensures a uniform film thickness (~1-2

m). Non-uniform films cause depolarization of the incident light beam, rendering the ellipsometric data mathematically unsolvable. -

Thermal Curing: Bake the wafer at 150°C for 2 hours. Causality: This high-temperature step drives the hydrosilylation reaction to absolute completion. If unreacted volatile monomers remain in the matrix, they will slowly outgas over time, causing the refractive index to drift unpredictably.

-

Data Acquisition: Acquire ellipsometric parameters (

and -

Optical Modeling: Fit the raw data using a Cauchy dispersion model (

). Causality: Phenyl-siloxanes are highly transparent in the visible range (extinction coefficient

Workflow Visualization

Workflow for synthesizing, curing, and optically validating high-RI phenyl-siloxane elastomers.

References

-

ChemicalBook. "1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane | 56-33-7". 3

-

Power Chemical Corporation. "Tetraphenyldimethyldisiloxane | CAS 807-28-3". 4

-

Frontiers in Bioengineering and Biotechnology. "Recent Advances of Intraocular Lens Materials and Surface Modification in Cataract Surgery".1

-

Journal of Photonics for Energy / NIST. "Direct method of extracting broadband complex refractive index from spectrophotometric measurements: an application to polydimethylsiloxane for passive radiative cooling". 7

-

ResearchGate. "A Hydrogen-Containing Di-Phenyl Siloxane Cross-Linker for Ultra-High Hardness and High Refractive Index Silicone Rubber and its application in LED encapsulation". 2

-

PMC / National Institutes of Health. "Application of Silicone in Ophthalmology: A Review". 5

Sources

- 1. Frontiers | Recent Advances of Intraocular Lens Materials and Surface Modification in Cataract Surgery [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Tetraphenyldimethyldisiloxane | CAS 807-28-3 | Siloxane | Cyclosiloxane | SiSiB SILANES | Power Chemical Corporation [pcc.asia]

- 5. Application of Silicone in Ophthalmology: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct method of extracting broadband complex refractive index from spectrophotometric measurements: an application to polydimethylsiloxane for passive radiative cooling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct method of extracting broadband complex refractive index from spectrophotometric measurements: an application to polydimethylsiloxane for passive radiative cooling | NIST [nist.gov]

Structure of 1,3-dimethyl-1,3-diphenyldisiloxane vs TMDS

An In-Depth Technical Guide to the Comparative Structures of 1,3-Dimethyl-1,3-diphenyldisiloxane and Tetramethyldisiloxane (TMDS)

Abstract

Disiloxanes, characterized by a Si-O-Si linkage, represent a cornerstone of organosilicon chemistry, with applications spanning from advanced materials to fine chemical synthesis. Within this class, hydridodisiloxanes, which feature reactive Si-H bonds, are of particular interest to researchers and drug development professionals for their utility as reducing agents. This guide provides a detailed comparative analysis of two such compounds: the sterically hindered and electronically modulated 1,3-dimethyl-1,3-diphenyldisiloxane and the more conventional 1,1,3,3-tetramethyldisiloxane (TMDS). By examining their structural nuances, spectroscopic signatures, and resultant reactivity, this document aims to equip scientists with the foundational knowledge required to make informed decisions in their synthetic endeavors.

Core Structural Analysis: The Impact of Substitution

At their core, both 1,3-dimethyl-1,3-diphenyldisiloxane and tetramethyldisiloxane (TMDS) share the same fundamental disiloxane backbone. However, the nature of the organic substituents on the silicon atoms dramatically alters their steric and electronic profiles, which in turn dictates their chemical behavior.

-

Tetramethyldisiloxane (TMDS): As the simplest hydride-terminated polydimethylsiloxane, TMDS is a bifunctional organosilane featuring two reactive Si-H bonds and four methyl groups.[1][2] The methyl groups are relatively small, resulting in a less sterically crowded environment around the silicon centers. This accessibility is a key factor in its reactivity profile.

-

1,3-Dimethyl-1,3-diphenyldisiloxane: This molecule represents a structural evolution from TMDS. Here, one methyl group on each silicon atom is replaced by a bulky phenyl group.[3] This substitution introduces significant changes:

-

Steric Hindrance: The large, planar phenyl rings create a more congested environment around the reactive Si-H bonds. This steric bulk can influence the rate and selectivity of reactions, favoring approaches by less hindered substrates.

-

Electronic Effects: Phenyl groups are electron-withdrawing compared to methyl groups. This electronic perturbation can modulate the hydridic character of the Si-H bond, influencing its reactivity in reduction and hydrosilylation reactions.[4] Furthermore, the introduction of phenyl groups enhances thermal stability and raises the refractive index of derivative materials.[4][5]

-

The following diagram visually contrasts the two structures.

Comparative Physicochemical and Spectroscopic Properties

The structural differences between these two disiloxanes give rise to distinct physical properties and spectroscopic fingerprints. These properties are crucial for reaction monitoring, purification, and characterization of resulting products.

| Property | 1,1,3,3-Tetramethyldisiloxane (TMDS) | 1,3-Dimethyl-1,3-diphenyldisiloxane | Rationale for Difference |

| Molecular Formula | C₄H₁₄OSi₂[6] | C₁₄H₁₈OSi₂ | Addition of two phenyl groups, removal of two methyl groups. |

| Molecular Weight | 134.33 g/mol | 258.46 g/mol [7] | Phenyl groups significantly increase the molecular mass. |

| Boiling Point | 71 °C | ~102-105 °C at reduced pressure (1 Torr)[3] | Higher molecular weight and increased van der Waals forces from phenyl rings lead to a much higher boiling point. |

| Density | ~0.76 g/mL | ~1.0 g/mL (approx.) | The denser packing and higher mass of phenyl groups increase the overall density. |

| Refractive Index | ~1.37 | Not widely reported, but expected to be higher (~1.5) | Phenyl groups have a high molar refractive index, which elevates the refractive index of the compound.[4] |

Spectroscopic Signatures

-

¹H NMR Spectroscopy:

-

TMDS: The spectrum is simple, typically showing a multiplet for the Si-H protons and a doublet for the methyl protons due to coupling with the Si-H proton.[8][9]

-

1,3-Dimethyl-1,3-diphenyldisiloxane: The spectrum is more complex. It retains the signals for the Si-H and Si-CH₃ protons, but also exhibits characteristic signals in the aromatic region (typically δ 7.2-7.4 ppm) for the phenyl protons.[3]

-

-

Infrared (IR) Spectroscopy:

-

Both molecules exhibit a strong, characteristic Si-H stretching band, typically in the range of 2100-2200 cm⁻¹.

-

Both show a strong, broad Si-O-Si stretching band around 1050-1100 cm⁻¹.

-

1,3-Dimethyl-1,3-diphenyldisiloxane will additionally display absorption bands associated with the phenyl group, including C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and C=C in-ring stretching (~1400-1600 cm⁻¹).

-

Reactivity and Mechanistic Implications in Synthesis

The primary utility of both compounds in organic synthesis stems from the reactivity of the Si-H bond, which can act as a source of hydride. This allows them to participate in a wide range of reactions, most notably reductions and hydrosilylations.

Hydrosilylation: A Core Reaction

Hydrosilylation involves the addition of a Si-H bond across an unsaturated bond (e.g., an alkene or alkyne). This reaction, typically catalyzed by transition metals like platinum or rhodium, is a powerful method for forming silicon-carbon bonds.[10][11]

Comparative Reactivity as Reducing Agents

While both molecules are effective reducing agents, their structural differences lead to distinct performance characteristics.

-

TMDS: Due to its minimal steric hindrance, TMDS is a highly versatile and reactive reducing agent.[12][13] It is widely used for the reduction of a broad array of functional groups, including amides, esters, nitro compounds, and nitriles.[1][14][15] Its bifunctional nature allows it to deliver two hydride equivalents, which can be advantageous for reaction stoichiometry.[2]

-

1,3-Dimethyl-1,3-diphenyldisiloxane: The steric bulk of the phenyl groups can render this reagent more selective. It may react more slowly than TMDS or show a preference for less hindered substrates. The electron-withdrawing nature of the phenyl rings can also subtly alter the polarity of the Si-H bond, which could be exploited for fine-tuning chemoselectivity in complex molecules. While less common than TMDS, it serves as a valuable alternative when different selectivity is required or when the incorporation of phenylsilyl moieties is desired to enhance properties like thermal stability in the final product.[3][4]

| Application Area | 1,1,3,3-Tetramethyldisiloxane (TMDS) | 1,3-Dimethyl-1,3-diphenyldisiloxane |

| General Reductions | Widely used for amides, esters, nitro groups, etc.[1][16] | Used for reductions, potentially with enhanced selectivity.[3] |

| Hydrosilylation | Common reagent for C-Si bond formation and polymer synthesis.[10][11] | Used in specialized polymer synthesis where phenyl groups are desired for thermal or optical properties.[4][17] |

| Polymer Chemistry | Precursor for hydride-terminated polydimethylsiloxanes.[2] | Building block for phenyl-modified silicone resins and elastomers.[5][17] |

| Safety Profile | Considered a relatively safe alternative to reagents like LiAlH₄.[1][14] | Expected to have a similar safety profile, though less extensively documented. |

Experimental Protocol: Catalytic Reduction of an Amide to an Amine using TMDS

This protocol provides a representative example of the application of a hydridodisiloxane in organic synthesis. The reduction of amides to amines is a fundamental transformation in drug development and fine chemical production.

Objective: To reduce N-benzylacetamide to N-ethylbenzylamine using a platinum-catalyzed hydrosilylation with TMDS.

Causality Behind Choices:

-

Catalyst: A platinum catalyst (e.g., Karstedt's catalyst) is chosen for its high efficiency in activating the Si-H bond for the reduction of amides.[15]

-

Silane: TMDS is selected as the hydride source due to its proven efficacy, safety, and the volatility of its siloxane byproducts, which simplifies purification.[1][2]

-

Solvent: A non-polar, aprotic solvent like toluene or THF is used to ensure solubility of the reagents and to avoid quenching the reactive silane.

Methodology:

-

Inert Atmosphere Setup: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-benzylacetamide (1.49 g, 10 mmol).

-

Reagent Addition: Place the flask under an inert atmosphere (e.g., nitrogen or argon). Add anhydrous toluene (40 mL) via syringe to dissolve the amide.

-

Catalyst Introduction: Add the platinum catalyst (e.g., Karstedt's catalyst, 10 µL of a 2% solution in xylene, ~0.001 mol%).

-

Silane Addition: Slowly add 1,1,3,3-tetramethyldisiloxane (TMDS) (1.01 g, 7.5 mmol, 1.5 equivalents of Si-H) to the stirred solution at room temperature. Note: The reaction may be exothermic.

-

Reaction Monitoring: Heat the reaction mixture to a gentle reflux (or a specified temperature, e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the excess silane by the slow addition of 1M HCl. Caution: Hydrogen gas evolution may occur.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure N-ethylbenzylamine.

Self-Validation: The success of the protocol is validated by spectroscopic analysis (¹H NMR, ¹³C NMR, MS) of the purified product, confirming the complete reduction of the amide carbonyl group and the absence of starting material.

Conclusion

The choice between 1,3-dimethyl-1,3-diphenyldisiloxane and tetramethyldisiloxane is a strategic decision guided by the specific demands of a synthetic target. TMDS offers broad utility and high reactivity, making it a workhorse for a variety of reductions. In contrast, 1,3-dimethyl-1,3-diphenyldisiloxane provides a more nuanced tool; its increased steric bulk and modified electronic nature offer the potential for enhanced selectivity, while its phenyl substituents can be leveraged to impart desirable physical properties, such as thermal stability and a high refractive index, to polymeric materials. A thorough understanding of their distinct structural and chemical properties, as outlined in this guide, empowers researchers to select the optimal reagent, thereby enhancing efficiency, selectivity, and innovation in their chemical endeavors.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. gelest.com [gelest.com]

- 3. Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel [mdpi.com]

- 5. Knowledge About Silicone Resins and the Applications of Phenyl Silicone Resins - Dongguan City Betterly New Materials Co., Ltd. [betelychina.com]

- 6. 1,1,3,3-Tetramethyldisiloxane | C4H12OSi2 | CID 6327482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3-diphenyl-1,3-dimethyldisiloxane | CAS#:6689-22-1 | Chemsrc [chemsrc.com]

- 8. 1,1,3,3-Tetramethyldisiloxane(3277-26-7) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 1,1,3,3-Tetramethyldisiloxane: A Versatile Compound for Efficient Chemical Transformations and Synthesis_Chemicalbook [chemicalbook.com]

- 11. Synthesis of bifunctional disiloxanes via subsequent hydrosilylation of alkenes and alkynes - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC01253C [pubs.rsc.org]

- 12. Application of 1,1,3,3-Tetramethyldisiloxane_Chemicalbook [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. TMDSO, Tetramethyldisiloxane [organic-chemistry.org]

- 16. dakenchem.com [dakenchem.com]

- 17. Synthesis and characterization of phenyl-substituted siloxane rubbers [journal.buct.edu.cn]

Solubility and Miscibility Profile of 1,3-Diphenyl-1,3-dimethyldisiloxane in Organic Solvents: A Thermodynamic and Experimental Guide

Executive Summary

1,3-Diphenyl-1,3-dimethyldisiloxane (DPDMDS) is a highly specialized organosilicon compound utilized extensively as a stationary phase intermediate in gas chromatography, a cross-linking modifier in silicone elastomers, and a matrix component in advanced drug delivery systems. Because DPDMDS exists as a liquid at standard temperature and pressure, its "solubility" profile is more accurately described in terms of liquid-liquid miscibility and phase saturation limits .

This whitepaper provides a comprehensive analysis of the solvation thermodynamics of DPDMDS, detailing the causality behind its interactions with various organic solvents. Furthermore, it establishes a self-validating experimental protocol for quantifying its solubility limits in partially miscible polar systems.

Physicochemical Causality of Solvation

To predict and understand the solubility of DPDMDS, one must analyze the dualistic nature of its molecular architecture, as detailed in its [1]. The molecule's solvation behavior is dictated by three primary structural components:

-

The Siloxane Backbone (Si-O-Si): The exceptionally low rotational energy barrier of the siloxane bond imparts high molecular flexibility and free volume. This flexibility minimizes the entropic penalty of solvent cavity formation, allowing DPDMDS to readily integrate into non-polar solvent matrices [4].

-

Phenyl Substitution: Unlike purely aliphatic siloxanes (e.g., hexamethyldisiloxane), the presence of two phenyl rings introduces significant polarizability and the capacity for

stacking. This dramatically enhances its thermodynamic affinity for aromatic organic solvents (such as toluene and xylene) by matching their dispersion forces ( -

Methyl Shielding: The methyl groups provide intense steric hindrance around the highly polar Si-O bond. This shielding effectively neutralizes the molecule's hydrogen-bonding potential (

), rendering DPDMDS highly hydrophobic and lipophilic [2].

Consequently, DPDMDS strictly adheres to the "like dissolves like" principle within the Hansen Solubility Parameter (HSP) framework. It achieves infinite miscibility with solvents possessing high dispersion components and low hydrogen-bonding components, while phase-separating in highly polar protic environments.

Empirical Solubility & Miscibility Data

The following table summarizes the quantitative miscibility and solubility limits of DPDMDS across various organic solvent classifications at 25°C. Data is synthesized from analogous functionalized siloxane behaviors[3] and empirical thermodynamic modeling.

| Solvent Category | Representative Solvent | Miscibility / Solubility Limit (25°C) | Thermodynamic Rationale (Causality) |

| Aromatic Hydrocarbons | Toluene, Xylene | Miscible ( | Highly favorable enthalpy of mixing due to matched |

| Aliphatic Hydrocarbons | n-Hexane, Heptane | Miscible ( | Driven by favorable entropy of mixing; minimal hydrogen-bonding penalty. |

| Chlorinated Solvents | Dichloromethane (DCM) | Miscible ( | High solvent polarizability perfectly accommodates the electron-rich phenyl rings of DPDMDS. |

| Ethers | Tetrahydrofuran (THF) | Miscible ( | Favorable dipole-induced dipole interactions overcome any minor polarity mismatches. |

| Polar Aprotic | Acetonitrile | Sparingly Soluble (< 150 mg/mL) | High solvent dipole moment forces partial phase separation; limited cavity formation. |

| Polar Protic | Methanol, Ethanol | Poorly Soluble (< 50 mg/mL) | High |

| Aqueous | Water | Insoluble (< 0.1 mg/L) | Extreme thermodynamic penalty for disrupting the water hydrogen-bond network [2]. |

Experimental Protocol: High-Precision Saturation Determination

Step-by-Step Methodology

-

Solvent Preparation: Vigorously degas the target polar solvent (e.g., HPLC-grade Methanol) using ultrasonication under a vacuum. Dry over 3Å molecular sieves. Causality: Trace water contamination will artificially depress the solubility limit of the highly hydrophobic DPDMDS, leading to false-low readings.

-

Thermodynamic Equilibration: In a 20 mL amber borosilicate glass vial, add 10 mL of the prepared solvent and a volumetric excess of DPDMDS (e.g., 2 mL). Seal with a PTFE-lined septum. Submerge the vial in a thermostated shaking water bath at exactly 25.0 ± 0.1 °C. Agitate at 200 rpm for 48 hours.

-

Phase Separation: Transfer the biphasic mixture to a temperature-controlled centrifuge. Spin at 10,000 x g for 15 minutes at 25°C. Causality: Centrifugation is mandatory to break micro-emulsions that naturally form between siloxanes and polar solvents, which would otherwise cause false-high concentration readings.

-

Aliquot Extraction: Using a pre-warmed gastight Hamilton syringe, carefully pierce the septum and extract 1.0 mL of the continuous (upper) solvent phase, ensuring no disruption of the DPDMDS boundary layer.

-

Dilution and Internal Standard Addition: Immediately discharge the 1.0 mL aliquot into a volumetric flask containing 9.0 mL of Toluene spiked with exactly 1.0 mg/mL of Biphenyl (Internal Standard). Causality: Toluene acts as a universal co-solvent to prevent precipitation prior to injection.

-

GC-FID Quantification: Inject 1 µL of the sample into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) and a non-polar capillary column (e.g., DB-5). Calculate the DPDMDS concentration by comparing the area ratio of the DPDMDS peak to the Biphenyl internal standard against a pre-established calibration curve.

-

Self-Validation System: Repeat the entire sampling and analysis process at 72 hours. Trustworthiness Check: If the calculated concentration variance between the 48-hour and 72-hour samples is < 2%, thermodynamic equilibrium is definitively confirmed. If > 2%, extend agitation to 96 hours.

Workflow Visualization

Below is the logical workflow for the thermodynamic solubility determination of DPDMDS, mapping the critical path from preparation to data validation.

Workflow for thermodynamic solubility determination of DPDMDS in partially miscible solvents.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 6327619, this compound." PubChem. Available at:[Link]

-

Gelest, Inc. "Safety Data Sheet and Physicochemical Properties: this compound." Gelest. Available at:[Link]

-

Glosz, K., Stolarczyk, A., & Jarosz, T. "Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers." International Journal of Molecular Sciences, 2020; 21(17):6387. Available at:[Link]

Unlocking Superior Performance: The Mechanistic Role of Phenyl Groups in Enhancing Siloxane Thermal Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Polysiloxanes are renowned for their unique combination of properties, including flexibility at low temperatures, biocompatibility, and high thermal stability, stemming from the robust silicon-oxygen (Si-O) backbone.[1] However, for demanding applications in aerospace, high-performance electronics, and advanced drug delivery systems, the thermal limits of standard polydimethylsiloxane (PDMS) can be a significant constraint. The strategic incorporation of phenyl groups into the siloxane polymer architecture represents a critical advancement, dramatically elevating thermal and thermo-oxidative resistance. This guide elucidates the core chemical principles and mechanisms through which phenyl groups impart these benefits, provides detailed methodologies for characterization, and explores the practical implications for high-stakes research and development.

The Foundation: Understanding Siloxane Thermal Degradation

The inherent strength of the Si-O bond, with a bond energy significantly higher than that of a carbon-carbon (C-C) bond, provides polysiloxanes with a thermal stability that surpasses most organic polymers.[1][2] Standard PDMS, for example, can be stable up to 300-400°C in an inert atmosphere.[1]

However, the polymer's downfall is not typically initiated by the direct cleavage of the Si-O backbone. Instead, the primary thermal degradation pathway, particularly in an inert atmosphere, involves intramolecular rearrangement or "back-biting".[1][3][4] The high flexibility of the siloxane chain allows terminal groups (like silanols, Si-OH) or even the chain itself to fold back and attack a silicon atom further down the polymer, leading to the formation of thermodynamically stable, volatile, low-molecular-weight cyclic siloxanes (e.g., D3, D4, D5).[1][5][6] This "unzipping" process results in significant mass loss at temperatures below the theoretical bond dissociation energy limit.[1][3]

In the presence of oxygen, a more complex thermo-oxidative degradation occurs. This process involves the oxidation of the organic side groups (typically methyl groups in PDMS), which can lead to cross-linking and subsequent chain scission, ultimately forming silica (SiO2) at very high temperatures.[1][7]

The Phenyl Advantage: Core Stabilizing Mechanisms

The introduction of phenyl groups (C₆H₅) as side chains on the siloxane backbone fundamentally alters the polymer's response to thermal stress through two primary mechanisms.

Mechanism I: Steric Hindrance and Disruption of Cyclization

Phenyl groups are significantly larger and more rigid than methyl groups.[8] When attached to the silicon atoms of the polymer backbone, they act as bulky, protective shields.[9] This steric hindrance physically obstructs the ability of the siloxane chain to adopt the necessary coiled conformation for intramolecular back-biting to occur.[10][11] By inhibiting the formation of the transitional six-membered ring state required for cyclization, the energy barrier for degradation is substantially increased.[4] This forces degradation to proceed through higher-energy pathways, thus elevating the onset temperature of decomposition.[3][12]

Caption: Phenyl groups sterically hinder the "back-biting" mechanism.

Mechanism II: Enhanced Thermo-Oxidative Resistance

In an oxygen-containing atmosphere, phenyl groups provide a distinct advantage. The C-H bonds on a phenyl ring are stronger and less susceptible to oxidative attack than the C-H bonds in a methyl group.[9] Furthermore, the phenyl group itself can act as a radical quencher, inhibiting the free-radical chain reactions that drive the oxidation of methyl groups.[7] This results in a significant improvement in the polymer's stability in air at elevated temperatures. The onset of oxidative degradation for phenyl-containing siloxanes is therefore pushed to higher temperatures compared to their PDMS counterparts.[6][9]

Quantifying Thermal Stability: Key Analytical Techniques

A multi-faceted approach is required to fully characterize the thermal stability of phenyl-containing siloxanes. The following techniques provide critical, complementary data.

Thermogravimetric Analysis (TGA)

TGA is the cornerstone for assessing thermal stability. It measures the change in a sample's mass as a function of temperature in a controlled atmosphere (e.g., nitrogen for thermal stability, air for thermo-oxidative stability). The output, a thermogram, provides key data points such as the onset temperature of degradation and the temperature of maximum decomposition rate.

| Polymer Type | Phenyl Content | Td5 (°C, N₂) | Char Yield (%) | Reference |

| Polydimethylsiloxane (PDMS) | 0% | ~300-400 | < 20 | [1][12] |

| Phenyl-Siloxane (HCS) | Low | 141.5 | 14.6 | [11] |

| Phenyl-Siloxane (B05) | High | 324.0 | 75.6 | [11] |

| Phenyl-POSS Polysiloxane | High | 360 - 381 | > 60 | [13] |

| Phenyl Silicone Gel | 3.17 wt% | 480.0 (Td10) | - | [14] |

| Caption: Comparative thermal stability data from TGA. Td5/Td10 refers to the temperature at which 5% or 10% mass loss occurs. |

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to manufacturer specifications, typically using certified reference materials (e.g., calcium oxalate, indium).

-

Sample Preparation: Accurately weigh 5-10 mg of the dried siloxane sample into a clean, tared TGA pan (typically platinum or alumina). Ensure the sample is representative and forms a thin, even layer at the bottom of the pan to facilitate uniform heating.

-

Parameter Setup:

-

Atmosphere: Select the desired gas (e.g., high-purity Nitrogen for thermal analysis, or Air for thermo-oxidative analysis).

-

Flow Rate: Set a consistent flow rate, typically 20-50 mL/min.[11][14]

-

Temperature Program:

-

Initial Temperature: 30-40°C.

-

Equilibration: Hold at the initial temperature for 5-10 minutes to allow the system to stabilize.

-

Heating Rate: A standard rate is 10°C/min or 20°C/min.[11][14] Slower rates can provide better resolution of thermal events.

-

Final Temperature: Set to a temperature beyond the expected final degradation point (e.g., 700-800°C).

-

-

-

Data Acquisition: Initiate the run. The instrument will record mass, temperature, and time.

-

Data Analysis: Plot the percentage of initial mass versus temperature. Determine key values such as Td5 (temperature at 5% mass loss) and the final residual mass (char yield). The derivative of this curve (DTG) can be plotted to identify the temperature(s) of maximum decomposition rate.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. While not a direct measure of decomposition, it is used to determine the glass transition temperature (Tg). The introduction of rigid phenyl groups restricts the rotational freedom of the siloxane backbone, leading to a higher Tg.[15][16] This change in physical properties is a direct consequence of the molecular modifications that also enhance thermal stability.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard, such as indium.

-

Sample Preparation: Accurately weigh 5-10 mg of the siloxane sample into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

-

Parameter Setup:

-

Atmosphere: Use an inert atmosphere, typically Nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heat: Ramp from room temperature to a temperature above the expected Tg but well below the degradation temperature (e.g., 150°C) at a rate of 10°C/min. This step removes the sample's thermal history.

-

Cool: Cool the sample rapidly to a low temperature (e.g., -150°C).

-

Second Heat: Ramp from the low temperature to the upper temperature at a rate of 10°C/min. The Tg is determined from this second heating scan.

-

-

-

Data Acquisition: Run the program, recording the differential heat flow between the sample and reference pans.

-

Data Analysis: Plot heat flow versus temperature. The Tg is identified as a step-change in the heat capacity, typically determined using the midpoint method on the second heating curve.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique for mechanistic investigation.[17] The sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere, and the resulting degradation fragments are separated by gas chromatography and identified by mass spectrometry. For siloxanes, this technique allows for the precise identification and quantification of the volatile cyclic species produced during degradation.[5][18] Studies using Py-GC-MS confirm that phenyl-containing siloxanes generate significantly fewer cyclic oligomers compared to PDMS, providing direct evidence for the disruption of the "back-biting" degradation pathway.[3][4]

Sources

- 1. gelest.com [gelest.com]

- 2. Application of phenyl silicone resin in coating industry - IOTA CORPORATION LTD. [iotachem.com]

- 3. How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber [mdpi.com]

- 4. Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01285A [pubs.rsc.org]

- 5. Semi-quantitative Analysis of Low-molecular-weight Cyclic Siloxane in Silicone Rubber via Pyrolysis GC/MS | JEOL Resources [jeolusa.com]

- 6. Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. echemi.com [echemi.com]

- 9. Thermal Silicone Fluids - Gelest [technical.gelest.com]

- 10. scispace.com [scispace.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Preparation of phenyl-substituted open-cage silsesquioxane-pendant polysiloxanes and their thermal and optical properties - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01460J [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. The Effect of Phenyl Content on the Liquid Crystal-Based Organosilicone Elastomers with Mechanical Adaptability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Impact of Raw Phenyl Silicone Rubber Parameters on ethod Vulcanized Phenyl Silicone Rubber - ProQuest [proquest.com]

- 17. pstc.org [pstc.org]

- 18. pubs.acs.org [pubs.acs.org]

1,3-Diphenyl-1,3-dimethyldisiloxane boiling point under vacuum

An In-Depth Technical Guide to the Vacuum Distillation of 1,3-Diphenyl-1,3-dimethyldisiloxane

Abstract: This technical guide provides a comprehensive examination of the boiling point of this compound under reduced pressure, a critical parameter for its purification and handling. Intended for researchers, chemists, and drug development professionals, this document moves beyond a simple statement of values to explore the underlying principles of vacuum distillation as applied to siloxanes. We will detail the causal factors necessitating this purification technique, provide a field-tested experimental protocol, and offer expert insights into process optimization and troubleshooting. The synthesis of technical data with practical, experience-driven knowledge aims to equip the reader with a robust understanding of this fundamental laboratory procedure.

Introduction to this compound

This compound (CAS No. 6689-22-1) is a distinct organosilicon compound characterized by a flexible siloxane backbone (Si-O-Si) with both methyl and phenyl substituents on the silicon atoms. This structure imparts a unique combination of properties, including thermal stability and specific solubility characteristics, making it a valuable intermediate in the synthesis of more complex silicone polymers and specialty materials.

The synthesis of such disiloxanes, often achieved through the hydrolysis of corresponding chlorosilane precursors, typically yields a crude product mixture.[1][2] Purification is paramount to ensure the material's performance specifications are met. Given the relatively high boiling point of this compound at atmospheric pressure and the potential for thermal degradation, vacuum distillation is the method of choice for its purification.[3] Understanding the precise relationship between pressure and boiling point is therefore not merely academic but essential for achieving high purity and yield.

Core Physicochemical Properties

A foundational understanding of a compound's physical properties is critical before undertaking any purification protocol. The key properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 6689-22-1 | [4] |

| Molecular Formula | C₁₄H₁₆OSi₂ | [4] |

| Molecular Weight | 258.46 g/mol | [5] |

| Appearance | Clear, transparent liquid | [5][6] |

| Density | ~0.998 - 1.09 g/mL | [5][6] |

| Refractive Index | ~1.5282 | [5] |

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. By reducing the external pressure, the boiling point is significantly lowered. This principle is crucial for the purification of thermally sensitive compounds.[7]

| Boiling Point | Pressure |

| 102 °C | 800 mTorr (0.8 Torr) |

| 105 °C | 1 Torr |

| 120 °C | 2 Torr |

| 133 - 134 °C | 3 mmHg (3 Torr) |

Data synthesized from multiple sources.[5][6][8]

The Imperative of Vacuum: Why Reduced Pressure is Critical for Siloxanes

The decision to employ vacuum distillation is rooted in the chemical nature of siloxanes. The silicon-oxygen bond in the siloxane backbone is strong and confers significant thermal stability.[7] However, prolonged exposure to high temperatures, especially in the presence of residual catalysts or impurities, can lead to undesirable side reactions such as bond rearrangement, oxidation, or degradation, ultimately compromising the quality and purity of the final product.[3]

Vacuum distillation circumvents this issue by lowering the boiling point to a temperature range where the compound is stable. This ensures that the desired siloxane can be vaporized and collected without decomposition, separating it from less volatile impurities or starting materials.

Caption: Logic diagram illustrating why vacuum is essential for siloxane purification.

Experimental Protocol: Vacuum Distillation

This protocol provides a self-validating methodology for the purification of this compound. The rationale behind each step is explained to foster a deeper understanding of the process.

Synthesis Context

A common synthetic route involves the controlled hydrolysis of methyldiphenylchlorosilane. This reaction produces the desired disiloxane but can also result in unreacted starting materials, hydrochloric acid, and small cyclic siloxanes. Distillation is therefore required to isolate the target compound. A scalable, one-pot synthesis from phenylsilane has also been demonstrated, which similarly requires purification by distillation under reduced pressure to achieve high purity.[8]

Step-by-Step Distillation Workflow

-

System Assembly:

-

Assemble a standard short-path distillation apparatus using clean, dry glassware. A short path is crucial to minimize product loss on the glass surfaces.

-

Use a round-bottom flask (distilling flask) of an appropriate size, such that the crude material fills it to no more than two-thirds of its volume. This prevents bumping and foaming.

-

Place a magnetic stir bar in the distilling flask for smooth, controlled boiling.

-

Connect the still head, condenser, and receiving flask(s). Ensure all joints are properly greased with a high-vacuum-rated grease and secured with clips.

-

Place a thermometer or thermocouple in the still head with the bulb positioned just below the sidearm leading to the condenser. This ensures an accurate reading of the vapor temperature as it enters the condenser.

-

-

Vacuum Application:

-

Connect the apparatus to a vacuum pump (a two-stage rotary vane pump is typically sufficient) via a cold trap (e.g., liquid nitrogen or dry ice/acetone). The trap is critical to protect the pump from corrosive vapors and volatile siloxanes.[9]

-

Begin stirring the crude material.

-

Slowly and carefully apply the vacuum. A sudden pressure drop can cause violent bumping. Monitor the pressure using a vacuum gauge (e.g., a Pirani or McLeod gauge).

-

-

Heating and Fractionation:

-

Once the target pressure (e.g., 1-3 Torr) is stable, begin gently heating the distilling flask using a heating mantle controlled by a variable transformer.

-

Observe the crude material for the first signs of boiling. Low-boiling impurities or residual solvents may distill first. This is the "forerun" and should be collected in a separate receiving flask.

-

As the temperature of the vapor at the still head rises and stabilizes, the main product fraction will begin to distill. Record the stable temperature and the corresponding pressure. For this compound, this should correspond to the values in the table above (e.g., ~120 °C at 2 Torr).[6]

-

Collect the main fraction in a clean, tared receiving flask.

-

-

Shutdown:

-

Once the main fraction has been collected and the distillation rate slows, or the temperature begins to rise sharply (indicating the start of higher-boiling impurities), stop the distillation.

-

Turn off the heating mantle and allow the system to cool under vacuum. Never vent a hot system to atmosphere , as this can cause oxygen to rush in and potentially react with the hot residue.

-

Once cool, slowly and carefully vent the system to atmospheric pressure before disconnecting the flasks.

-

Caption: Experimental workflow for the vacuum distillation of siloxanes.

Field Insights & Troubleshooting

-

Problem: Bumping/Uncontrolled Boiling.

-

Cause: Superheating of the liquid.

-

Solution: Ensure vigorous and constant stirring. For very viscous liquids, a mechanical stirrer may be necessary. A slow, gradual application of heat is also key.

-

-

Problem: Product Solidifies in Condenser.

-

Cause: The melting point of the compound is close to the temperature of the cooling water.

-

Solution: Run warmer water through the condenser or, in some cases, no water at all (air cooling may be sufficient for high-boiling compounds).

-

-

Problem: Poor Vacuum.

-

Cause: Leaks in the system.

-

Solution: Check all glass joints for proper seating and grease application. Ensure all tubing is rated for vacuum and has no cracks.

-

-

Problem: Product Degradation (Discoloration).

-

Cause: Distillation temperature is still too high, or residual acidic/basic impurities are catalyzing decomposition.

-

Solution: Improve the vacuum to further lower the boiling point. Consider a pre-distillation wash (e.g., with water and a mild base, followed by drying) to neutralize any acidic residues from the synthesis.

-

Conclusion

The purification of this compound via vacuum distillation is a fundamental and essential technique for obtaining high-purity material. A thorough understanding of the compound's boiling point under various reduced pressures is critical for designing an effective and efficient purification protocol. By lowering the boiling point, this method successfully mitigates the risk of thermal degradation, ensuring the integrity of the final product. The experimental framework and practical insights provided in this guide serve as a robust resource for scientists and researchers working with this and similar siloxane compounds.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. Disiloxane, 1,3-diethenyl-1,3-dimethyl-1,3-diphenyl-. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. Siloxane purification - EP0543665A1.

-

ResearchGate. Facile syntheses, structural characterizations, and isomerization of disiloxane-1,3-diols. Available at: [Link]

-

National Center for Biotechnology Information. Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. PMC. Available at: [Link]

-

ResearchGate. Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. Available at: [Link]

-

Petru Poni Institute of Macromolecular Chemistry. SYNTHESIS OF DIMETHYLDIPHENYLSILOXANE COPOLYMERS HAVING Si-FUNCTIONAL GROUPS ON THE CHAINS. Available at: [Link]

-

Gelest, Inc. 1,3-divinyl-1,3-diphenyl-1,3-dimethyldisiloxane Safety Data Sheet. Available at: [Link]

- Google Patents. KR100500487B1 - Siloxane dispersion and preparation method thereof.

-

Chemsrc. This compound | CAS#:6689-22-1. Available at: [Link]

-

Doria. Degradation of polydimethylsiloxane in simulated industrial process environments. Available at: [Link]

-

Gelest, Inc. This compound Safety Data Sheet. Available at: [Link]

-

Vacculex. Vacuum Pump for Silicone Production. Available at: [Link]

- Google Patents. METHOD OF SEPARATING VOLATILE SILOXANE FROM A LIQUID FEED MIXTURE - EPO.

-

BoroPharm. CAS 2627-97-6 (1,3-DIVINYL-1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. EP0543665A1 - Siloxane purification - Google Patents [patents.google.com]

- 4. This compound | C14H16OSi2 | CID 6327619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gelest.com [gelest.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. doria.fi [doria.fi]

- 8. Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vacculex.com [vacculex.com]

Organohydridosiloxanes in Drug Development: Comprehensive Safety, Reactivity, and Handling Guide

Organohydridosiloxanes, such as polymethylhydrosiloxane (PMHS) and 1,1,3,3-tetramethyldisiloxane (TMDS), are indispensable reagents in modern pharmaceutical synthesis. Functioning as mild, stable, and cost-effective hydride donors, they are extensively used in transition-metal-catalyzed reductions—including the palladium-catalyzed reduction of nitroarenes, copper-catalyzed semireduction of alkynes, and targeted amide reductions[1][2].

However, the very Si–H bond that makes these compounds valuable synthetic tools also introduces profound safety risks. This guide synthesizes standard Safety Data Sheet (SDS) parameters with field-proven mechanistic insights to establish self-validating safety protocols for researchers and drug development professionals.

The Core Hazard: The "Gassing Triangle" and Si–H Reactivity

Unlike highly reactive metal hydrides (e.g., lithium aluminum hydride), organohydridosiloxanes are relatively stable in air and moisture under neutral conditions[2]. The latent hazard lies in their capacity to undergo rapid, exothermic dehydrogenative coupling when exposed to specific triggers, releasing highly flammable hydrogen gas (H₂).

The causality of this hazard is governed by the "Gassing Triangle" [3]. For uncontrolled hydrogen evolution to occur, three components must be present simultaneously:

-

Si–H Source: The organohydridosiloxane (e.g., PMHS).

-

Proton Donor: Water, alcohols, amines, or other active hydrogen compounds.

-

Catalyst: Transition metals (Pd, Pt, Cu), Lewis acids, or strong bases (e.g., KOH, NaOH).

Mechanistic Insight: When a base like potassium hydroxide (KOH) contacts PMHS, it catalyzes the nucleophilic attack of water or alcohol on the silicon atom. This forms a pentacoordinate silicon intermediate that rapidly eliminates H₂ gas while forming strong, cross-linked Si–O–Si siloxane bonds. The catastrophic potential of this reaction was highlighted in the 2019 AB Specialty Silicones facility explosion, where the accidental mixing of a siloxane copolymer containing Si–H bonds with a 10% KOH solution generated massive amounts of H₂, leading to a fatal detonation[4].

Mechanistic pathway of the "Gassing Triangle" leading to hazardous hydrogen evolution.

Quantitative Safety and Physicochemical Data

Understanding the physical properties of both the reagent and its primary byproduct (H₂) is critical for risk assessment. Hydrogen possesses a remarkably low minimum ignition energy (0.02 mJ) and an exceptionally wide flammability limit in air (4% to 75%)[5].

Table 1: Physicochemical and Safety Data of PMHS and Hydrogen Byproduct

| Property | Value / Description | Reference |

| Chemical Formula (PMHS) | (CH₃)₃SiO[(CH₃)HSiO]ₙSi(CH₃)₃ | [6] |

| Appearance | Clear, viscous, odorless liquid | [6] |

| Water Solubility | Practically insoluble (but highly reactive under catalysis) | [6] |

| Decomposition Temperature | > 300 °C | [6] |

| H₂ Lower Explosive Limit (LEL) | 4% by volume in air | [5] |

| H₂ Upper Explosive Limit (UEL) | 75% by volume in air | [5] |

| H₂ Minimum Ignition Energy | 0.02 mJ (1/10th the energy required to ignite gasoline) | [5] |

| Incompatible Materials | Strong bases (KOH, NaOH), strong acids, oxidizing agents, transition metals | [4][6] |

Experimental Protocols: A Self-Validating Workflow

To ensure safety and scientific integrity in the laboratory, protocols must be designed around causality. Because we know why H₂ is generated and how easily it ignites, the following step-by-step methodology must be strictly adhered to when performing PMHS-mediated reductions (e.g., Pd-catalyzed nitro reductions).

Step-by-Step Methodology for Catalytic Reductions using PMHS

-

Vessel Inerting (Oxygen Depletion):

-

Action: Purge the reaction vessel with Nitrogen or Argon using standard Schlenk techniques (minimum 3 vacuum/backfill cycles).

-

Causality: H₂ gas ignites at a volumetric ratio as low as 4% in the presence of oxygen[5]. Reducing the ambient O₂ concentration below 3% eliminates the risk of auto-ignition inside the reactor[3][7].

-

-

Reagent Loading:

-

Action: Add the substrate (e.g., nitroarene), transition metal catalyst (e.g., Pd/C or Pd(OAc)₂), and solvent (e.g., THF or Toluene) to the inerted flask.

-

-

Controlled Addition of Organohydridosiloxane:

-

Action: Add PMHS dropwise using a syringe pump or addition funnel. Never add the catalyst to a bulk solution of PMHS.

-

Causality: The reduction process is exothermic and generates H₂ gas concurrently. Dropwise addition ensures the rate of H₂ evolution does not exceed the venting capacity of the apparatus, preventing overpressurization[7].

-

-

Reaction Monitoring and Venting:

-

Action: Equip the reaction setup with an oil bubbler or pressure relief valve. Ensure the fume hood ventilation is operating at maximum capacity.

-

Causality: PMHS reductions can generate stoichiometric amounts of H₂. A bubbler provides a self-validating visual confirmation of gas evolution while preventing atmospheric oxygen ingress.

-

-

Safe Quenching (Crucial Step):

-

Action: Cool the reaction to 0 °C. Slowly add a weak proton donor (e.g., isopropanol, followed by water) dropwise under vigorous stirring.

-

Causality: Unreacted Si–H bonds will violently release H₂ if exposed to strong aqueous bases or acids during workup. A controlled quench with a secondary alcohol safely consumes residual hydrides with manageable kinetics.

-

Step-by-step safe experimental workflow for organohydridosiloxane-mediated reductions.

Emergency Response, Storage, and Waste Disposal

-

Storage Constraints: Organohydridosiloxanes must be stored in cool, dry, well-ventilated areas away from heat sources and incompatible chemicals (bases, heavy metals)[6][8]. Containers should be equipped with vented caps to prevent pressure build-up from trace H₂ generation caused by ambient moisture or container contamination[7].

-

Spill Response: Do not use basic absorbents. Isolate the area, eliminate all ignition sources (due to the 0.02 mJ ignition energy of H₂), and cover the spill with dry, inert absorbent material (e.g., sand). Use non-sparking tools for cleanup and ensure electrical equipment is explosion-proof[5][9].

-

Waste Disposal: Never tightly seal waste containers holding Si–H reaction residues. Continued cross-linking and hydrolysis will generate H₂, leading to catastrophic container rupture[7]. Use vented waste carboys and keep Si–H waste strictly segregated from aqueous base waste streams.

References

-

Fisher Scientific. Polymethylhydrosiloxane - SAFETY DATA SHEET. Retrieved from: [Link]

-

Global Silicones Council. Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. Retrieved from: [Link]

-

Sylicglobal. Precautions For Safe Use Of Organosilicon. Retrieved from:[Link]

-

Pixelligent. Safety Data Sheet - Silicone-hydride containing polysiloxane in Xylenes. Retrieved from: [Link]

-

U.S. Chemical Safety Board (CSB). CSB Public Meeting - AB Specialty Silicones Incident. Retrieved from: [Link]

-

Silicones Europe. SAFE HANDLING OF SiH PRODUCTS. Retrieved from:[Link]

-

Wikipedia. Hydrogen safety. Retrieved from: [Link]

-

ACS GCI Pharmaceutical Roundtable. Hydrosilylation - Reagent Guides. Retrieved from:[Link]

-

Organic Chemistry Portal. PMHS, Polymethylhydrosiloxane. Retrieved from:[Link]

Sources

- 1. Hydrosilyation - Wordpress [reagents.acsgcipr.org]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. silicones.eu [silicones.eu]

- 4. csb.gov [csb.gov]

- 5. Hydrogen safety - Wikipedia [en.wikipedia.org]

- 6. fishersci.no [fishersci.no]

- 7. globalsilicones.org [globalsilicones.org]

- 8. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]

- 9. pixelligent.com [pixelligent.com]

Methodological & Application

Protocol for hydrosilylation using 1,3-Diphenyl-1,3-dimethyldisiloxane

Advanced Protocol for Hydrosilylation Using 1,3-Diphenyl-1,3-dimethyldisiloxane

Executive Summary & Rationale

In the development of advanced silicone elastomers, optical encapsulants, and biomedical devices (such as intraocular lenses), standard polydimethylsiloxane (PDMS) often falls short due to its low refractive index (~1.40) and limited thermal stability. To engineer high-performance silicones,1 [4] is utilized as a specialized di-hydride crosslinker and chain-extender.

The incorporation of phenyl rings into the siloxane backbone serves two critical functions:

-

Optical Enhancement: The bulky, electron-dense phenyl groups elevate the refractive index of the cured network to >1.50, matching the optical clarity required for LED coatings and ophthalmic applications [2].

-

Thermomechanical Disruption: The steric hindrance of the phenyl groups disrupts the crystalline packing of the polymer chains, maintaining elastomeric flexibility at lower temperatures while enhancing high-temperature degradation resistance.

This guide details a self-validating, field-proven protocol for the platinum-catalyzed hydrosilylation of vinyl-terminated siloxanes using DPDMDS.

Mechanistic Grounding: The Chalk-Harrod Cycle

To master hydrosilylation, one must understand the causality behind the catalytic cycle. The reaction between the Si-H bonds of DPDMDS and the vinyl groups of the base polymer is driven by a homogeneous Pt(0) catalyst via the2 [6].

We specifically utilize 3 [5] over older alternatives like Speier's catalyst. Speier's catalyst (Pt(IV) in isopropanol) requires an induction period to reduce to the active Pt(0) state and introduces volatile solvents. In contrast, Karstedt's catalyst is a pre-formed Pt(0) complex stabilized by divinyltetramethyldisiloxane ligands, allowing for immediate, solvent-free catalysis.

Mechanistic pathway of Pt(0)-catalyzed hydrosilylation via the Chalk-Harrod cycle.

Quantitative Formulation Parameters

A successful hydrosilylation protocol relies on strict stoichiometric control. The table below summarizes the critical formulation parameters and the chemical rationale behind each choice.

| Parameter | Value / Range | Causality & Rationale |

| Si-H : Si-Vinyl Molar Ratio | 1.1:1 to 1.5:1 | A slight excess of hydride ensures complete consumption of vinyl groups, preventing post-cure embrittlement and unreacted monomer leaching. |

| Pt Catalyst Concentration | 20 – 50 ppm | Provides an optimal balance between cure speed and cost. Higher levels risk yellowing of optical materials due to Pt aggregation. |

| Inhibitor Concentration | 0.05 – 0.2 wt% | Dictates pot life. Alkyne alcohols competitively bind Pt(0); higher concentrations increase working time but require higher curing temperatures [3]. |

| Degassing Vacuum | < 10 mbar | Essential to remove entrapped air introduced during mixing, preventing micro-bubbles that cause optical scattering and mechanical weak points. |

| Curing Temperature | 80°C – 120°C | Provides sufficient thermal energy to volatilize/displace the inhibitor, freeing the Pt(0) center to drive the Chalk-Harrod cycle. |

Experimental Workflow & Protocol

To prevent premature crosslinking ("snap cure"), the formulation must be divided into a two-part system. Part A contains the vinyl-functional base polymer and the platinum catalyst. Part B contains the DPDMDS crosslinker and the 4 [3] (e.g., 1-ethynylcyclohexan-1-ol).

Two-part formulation and curing workflow for DPDMDS-based silicone elastomers.

Step-by-Step Methodology

Step 1: Preparation of Part A (Catalyst Phase)

-

Weigh the required amount of vinyl-terminated polydimethylsiloxane (or phenyl-modified equivalent for index matching) into a clean, dry planetary mixer vessel.

-

Add Karstedt’s catalyst to achieve a final concentration of 30 ppm Pt.

-

Mix at 1500 RPM for 2 minutes. Note: Ensure tools are free of sulfur, amines, or heavy metals, which will irreversibly poison the Pt catalyst.

Step 2: Preparation of Part B (Hydride Phase)

-

In a separate vessel, combine the vinyl-terminated base polymer with the calculated stoichiometric amount of This compound (targeting a 1.2:1 Si-H to Vinyl ratio).

-

Add 0.1 wt% of 1-ethynylcyclohexan-1-ol (inhibitor).

-

Mix at 1500 RPM for 2 minutes. The inhibitor is crucial; without it, combining Part A and Part B would result in immediate gelation at room temperature.

Step 3: Blending and Degassing

-

Combine Part A and Part B in a 1:1 weight ratio.

-

Mix thoroughly using a planetary centrifugal mixer (e.g., Thinky mixer) for 2 minutes.

-

Transfer the mixture to a vacuum desiccator. Apply a vacuum of < 10 mbar for 10–15 minutes until the mixture rises, breaks, and falls back down, indicating complete removal of dissolved gases.

Step 4: Casting and Thermal Curing

-

Pour the degassed mixture into the desired mold (e.g., a glass or PTFE mold for optical discs).

-

Transfer to a convection oven pre-heated to 80°C.

-

Cure for 2 hours. The thermal energy displaces the alkyne inhibitor from the Pt(0) center, initiating the rapid formation of C-Si bonds.

Self-Validating System: Quality Control via ATR-FTIR

A robust protocol must be self-verifying. To confirm that the hydrosilylation reaction has reached completion and that the stoichiometric calculations were accurate, we utilize 5[1].

The Verification Logic: The DPDMDS crosslinker possesses a highly distinct Si-H stretching frequency at approximately 2120 cm⁻¹ .

-

Take a baseline spectrum of the uncured Part A + Part B mixture. The 2120 cm⁻¹ peak will be prominent.

-

Take a spectrum of the post-cured elastomer.

-

Scenario A (Success): The 2120 cm⁻¹ peak has completely disappeared. The reaction is complete.

-

Scenario B (Stoichiometric Error): The material is solid, but a small 2120 cm⁻¹ peak remains. This indicates that too much DPDMDS was added (excess Si-H). While physically cured, the unreacted hydrides may lead to long-term drift in mechanical properties (post-cure hardening).

-

Scenario C (Catalyst Poisoning): The material is tacky/uncured, and the 2120 cm⁻¹ peak is strong. The Pt(0) catalyst was poisoned by environmental contaminants (e.g., handling the mold with latex gloves containing sulfur vulcanizing agents).

-

References

- Benchchem.

- Google P

- Justia Patents.

- PubChem. "this compound | C14H16OSi2 | CID 6327619".

- Wikipedia.

- ACS Publications. "Theoretical Study of Platinum(0)-Catalyzed Hydrosilylation of Ethylene. Chalk−Harrod Mechanism".

Sources

Application Note: B(C₆F₅)₃ Catalyzed Reduction with Phenyl Siloxanes

Executive Summary

This guide details the application of Tris(pentafluorophenyl)borane [

Key Benefits:

-

Metal-Free: Eliminates heavy metal contamination in pharmaceutical intermediates.

-

Cost-Efficiency: PMHS is significantly cheaper than

or -

Chemoselectivity: Distinguishes between ketones, esters, and alkenes based on steric and electronic tuning.

Mechanistic Insight: The "Piers" Activation Cycle

Understanding the mechanism is critical for troubleshooting. Unlike traditional Lewis acids (e.g.,

-

Induction: The bulky, highly electrophilic Boron center abstracts a hydride from the silane (Si-H), generating a transient ion pair: a silylium-like cation [

] and a borohydride anion [ -

Silylation: The highly reactive silylium species coordinates to the Lewis-basic oxygen of the carbonyl substrate, activating it.

-

Hydride Transfer: The borohydride anion transfers the hydride to the activated carbon, regenerating the BCF catalyst and releasing the silylated product.

Mechanism Diagram

Caption: The Piers mechanism demonstrating silane activation rather than direct carbonyl activation. BCF acts as a hydride shuttle.

Substrate Scope & Chemoselectivity

exhibits distinct reactivity profiles depending on the silane used. PMHS (polymeric) is sterically more demanding than| Substrate Class | Product | Silane Rec.[1][2][3][4][5][6][7][8][9] | Equiv.[4] (Si-H) | Conditions | Notes |

| Aldehydes | Primary Alcohols | PMHS | 1.1 - 1.5 | RT, 1-2h | Extremely fast; careful with exotherm. |

| Ketones | Secondary Alcohols | PMHS | 1.2 - 1.5 | RT, 2-6h | Steric bulk of PMHS enhances diastereoselectivity in chiral ketones. |

| Esters | Silyl Acetals / Ethers | 2.0 - 3.0 | 40-60°C | PMHS is often too bulky for efficient ester reduction; monomeric silanes preferred. | |

| Amides | Amines | 2.5 - 4.0 | 60-100°C | Deoxygenative reduction. Requires higher temp. | |

| Enones | Saturated Ketones | PMHS | 1.2 | RT | 1,4-reduction (conjugate reduction) is favored over 1,2-reduction. |

Standard Operating Protocols

Protocol A: General Reduction of Ketones using PMHS

Objective: Reduce a ketone to a secondary alcohol using environmentally benign PMHS.

Reagents:

-

Substrate: Acetophenone (1.0 mmol, 120 mg)

-

Silane: PMHS (Sigma-Aldrich, Mn ~1700-3200), 1.5 equiv of hydride (approx. 90-100 mg).

-

Note: 1g of PMHS

15-16 mmol of hydride.

-

-

Catalyst:

(2-5 mol%). -

Solvent: Toluene or Dichloromethane (Anhydrous), 3 mL.

Workflow:

-

Preparation: Flame-dry a 10 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Cool under Argon flow.

-

Loading: Add the ketone (1.0 mmol) and solvent (3 mL).

-

Catalyst Addition: Add

(10 mg, ~2 mol%) quickly to the stirring solution. The solution may turn slightly yellow. -

Silane Addition (Critical): Add PMHS dropwise via syringe over 5 minutes.

-

Caution: Gas evolution (

or volatile silanes) is rare but possible if moisture is present. An exotherm is expected.

-

-

Reaction: Stir at Room Temperature (25°C) for 2–4 hours. Monitor by TLC or GC-MS.

-

Quench/Hydrolysis:

-

Workup: Dilute with Diethyl Ether, wash with brine, dry over

, and concentrate.

Protocol B: Deoxygenation of Amides to Amines

Objective: Reduce a tertiary amide to a tertiary amine.

Reagents:

-

Substrate: N,N-Dimethylbenzamide (1.0 mmol).

-

Silane: Phenylsilane (

) or PMHS.-

Recommendation: Use

(3.0 equiv) for difficult substrates; PMHS (4.0 equiv hydride) for simple cases.

-

-

Catalyst:

(5 mol%). -

Solvent: Toluene (Anhydrous).

Workflow:

Caption: Workflow for the deoxygenative reduction of amides.

-

Setup: In a sealed pressure tube (to prevent silane loss), combine amide and

in Toluene. -

Addition: Add silane.

-

Heating: Heat to 80-100°C. The elevated temperature is required to overcome the activation energy of the stable amide bond.

-

Workup: The product is an amine-borane adduct or silylamine. Quench with 2M HCl/MeOH to hydrolyze Si-N bonds and break B-N interactions. Neutralize with NaOH and extract.

Troubleshooting & Optimization

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| No Reaction | Catalyst Hydration | |

| Gel Formation | PMHS Crosslinking | PMHS can crosslink into an insoluble silicone gel, trapping product. Action: Dilute reaction (0.1 M). Use vigorous stirring. Switch to monomeric |

| Incomplete Conv. | Catalyst Poisoning | Basic impurities (amines, phosphines) or the product amine itself can bind BCF strongly. Action: Increase catalyst loading to 10 mol%. |

Safety & Handling

- : Corrosive solid. Causes severe skin burns. Reacts violently with moisture. Handle in a fume hood or glovebox.

-

Silanes: PMHS is stable but can generate

gas upon contact with strong bases or acids. -

Pressure: When heating silanes in closed vessels (Protocol B), ensure glassware is rated for pressure.

References

-

Piers, W. E., et al. "Mechanistic Aspects of the B(C6F5)3-Catalyzed Hydrosilation of Carbonyls." Journal of the American Chemical Society, 2000.[8] Link

-

Chandrasekhar, S., et al. "A facile and chemoselective conjugate reduction using polymethylhydrosiloxane (PMHS) and catalytic B(C6F5)3."[3][11] Organic & Biomolecular Chemistry, 2006.[3][11][12] Link

- Adrio, L. A., & Hii, K. K. "Applications of B(C6F5)3 in Organic Synthesis." ChemCatChem, 2019.

-

Brookhart, M., et al. "Mechanistic Studies of the B(C6F5)3-Catalyzed Reduction of Amides." Journal of the American Chemical Society, 2012. Link

-

Oestreich, M., et al. "The cation-like nature of silicon in B(C6F5)3-catalyzed hydrosilylation." Angewandte Chemie Int.[9] Ed., 2014.[13] Link

Sources